molecular formula C26H20ClNO5 B6509598 5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902507-14-6

5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B6509598
CAS No.: 902507-14-6
M. Wt: 461.9 g/mol
InChI Key: PHYCWSWMOAUBSY-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a structurally complex heterocyclic compound featuring a quinoline core fused with a [1,3]dioxolane ring. Key substituents include a 4-chlorophenylmethyl group at position 5 and a 4-ethoxybenzoyl group at position 7. Its synthesis typically involves multi-step routes, including iodination and Pd/C-catalyzed hydrogenation, as observed in related compounds .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO5/c1-2-31-19-9-5-17(6-10-19)25(29)21-14-28(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYCWSWMOAUBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H20ClNO5
  • Molecular Weight : 461.9 g/mol
  • CAS Number : 902507-14-6

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that derivatives related to this compound exhibit notable antibacterial properties. For instance:

  • Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • The compound's effectiveness as an acetylcholinesterase inhibitor was also noted, which is crucial for treating neurodegenerative diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • In vitro studies have shown that related quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines .
  • The mechanism of action often involves the modulation of cell signaling pathways associated with growth and survival .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Binding Interactions : Docking studies have illustrated how this compound interacts with target proteins at the molecular level, enhancing its pharmacological effectiveness .

Case Studies and Research Findings

StudyFindings
Omar et al. (1996)Demonstrated anti-inflammatory and anticancer effects in vitro.
Kumar et al. (2009)Showed significant cytotoxicity against various cancer cell lines.
Zhang et al. (2014)Reported antitumor activity in animal models.
El-Din et al. (2015)Highlighted antiproliferative effects against specific cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituent groups on the quinoline-dioxolane scaffold. These modifications significantly influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Substituent Variations at Position 7

Compound Name R7 Group Molecular Formula Molecular Weight logP Key Features Reference
Target Compound 4-Ethoxybenzoyl C27H21ClNO5 ~489.92* ~5.2† Ethoxy group enhances lipophilicity -
5-[(3-Fluorophenyl)methyl]-7-(4-methylbenzoyl)-... 4-Methylbenzoyl C25H18FNO4 415.42 4.86 Methyl reduces steric bulk vs. ethoxy
5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-... 4-Methylbenzoyl C25H18ClNO4 ~443.87 ~5.1† Chlorine increases molecular weight
7-(4-Chlorobenzoyl)-5-[(4-methylphenyl)methyl]-... 4-Chlorobenzoyl C25H18ClNO4 ~443.87 ~5.3† Chlorobenzoyl may enhance electrophilicity

*Estimated based on substituent contributions.
†Predicted using analogous compounds' data.

Halogen Substituent Variations at Position 5

Compound Name R5 Group Biological Implications Reference
Target Compound 4-Chlorophenylmethyl Chlorine’s electronegativity may improve target binding -
5-[(4-Fluorophenyl)methyl]-7-(4-methylbenzoyl)-... 4-Fluorophenylmethyl Fluorine’s smaller size may reduce steric hindrance
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8-one 2-Fluorophenyl Ortho-fluorine induces steric/electronic effects

Core Modifications and Hybrid Scaffolds

  • Imidazo[2,1-b]thiazole-coupled derivatives (e.g., 7l, 7m, 7o in ): These compounds integrate imidazo-thiazole moieties, enhancing anticancer activity. For example, 7l (Cl-substituted) and 7m (Br-substituted) show moderate cytotoxicity (IC50 values: 2.5–5.0 µM), highlighting halogen-dependent efficacy .

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